Sitagliptina fosfato monohidratada
Descripción general
Descripción
El fosfato de sitagliptina es un compuesto farmacéutico utilizado principalmente en el tratamiento de la diabetes mellitus tipo 2. Pertenece a la clase de inhibidores de la dipeptidil peptidasa-4, que actúan aumentando la producción de insulina y disminuyendo la producción de glucagón por el páncreas. Este compuesto fue desarrollado por Merck & Co. y fue aprobado para uso médico en los Estados Unidos en 2006 .
Aplicaciones Científicas De Investigación
El fosfato de sitagliptina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los inhibidores de la dipeptidil peptidasa-4.
Biología: La investigación se centra en sus efectos sobre la producción de insulina y glucagón.
Medicina: Se estudia ampliamente por sus efectos terapéuticos en el manejo de la diabetes mellitus tipo 2.
Mecanismo De Acción
El fosfato de sitagliptina ejerce sus efectos inhibiendo la enzima dipeptidil peptidasa-4. Esta inhibición retrasa la inactivación de las hormonas incretinas como el péptido similar al glucagón-1 y el polipéptido insulinotropico dependiente de glucosa. Estas hormonas se liberan durante todo el día y se regulan positivamente en respuesta a las comidas, jugando un papel crucial en la homeostasis de la glucosa. Al inhibir la dipeptidil peptidasa-4, el fosfato de sitagliptina aumenta la producción de insulina y disminuye la producción de glucagón, mejorando así el control del azúcar en sangre en pacientes con diabetes tipo 2 .
Compuestos Similares:
- Vildagliptina
- Saxagliptina
- Linagliptina
- Alogliptina
Comparación: El fosfato de sitagliptina es único entre los inhibidores de la dipeptidil peptidasa-4 debido a su estructura molecular específica, que incluye un grupo trifluorofenilo y un triazol trifluorometilado. Esta estructura contribuye a su alta selectividad y potencia como inhibidor de la dipeptidil peptidasa-4. En comparación con otros compuestos similares, el fosfato de sitagliptina tiene un perfil de seguridad favorable y es bien tolerado en varios regímenes de tratamiento .
Análisis Bioquímico
Biochemical Properties
Sitagliptin phosphate monohydrate interacts with the enzyme DPP-4 . It inhibits DPP-4, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), and decreased levels of glucagon . This results in a stronger insulin response to glucose .
Cellular Effects
Sitagliptin phosphate monohydrate has significant effects on various types of cells and cellular processes. It influences cell function by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This leads to improved control of blood sugar .
Molecular Mechanism
The mechanism of action of Sitagliptin phosphate monohydrate involves the inhibition of DPP-4, which slows the inactivation of incretins like GLP-1 and GIP . This leads to glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .
Temporal Effects in Laboratory Settings
Sitagliptin phosphate monohydrate has shown stability over time in laboratory settings
Dosage Effects in Animal Models
Sitagliptin phosphate monohydrate has been studied in animal models. For example, it has been shown to ameliorate busulfan-induced pulmonary and testicular injury in rats through antioxidant, anti-inflammatory, antifibrotic, and antiapoptotic effects
Metabolic Pathways
Sitagliptin phosphate monohydrate undergoes limited metabolism, primarily mediated by CYP3A4 (cytochrome P450 3A4), with some contribution from CYP2C8 (cytochrome P450 2C8) .
Transport and Distribution
Sitagliptin phosphate monohydrate is a substrate for human organic anion transporter-3 (hOAT-3), which may be involved in the renal elimination of sitagliptin . It is also a substrate of p-glycoprotein, which may also be involved in mediating the renal elimination of sitagliptin .
Subcellular Localization
Given its role as a DPP-4 inhibitor, it is likely to interact with this enzyme at the locations where DPP-4 is found within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Se han desarrollado dos procesos efectivos para la preparación de fosfato de sitagliptina: resolución química e hidrogenación asimétrica. El enfoque de resolución química implica obtener R-sitagliptina en cinco pasos a partir de materiales de partida disponibles comercialmente utilizando borohidruro de sodio para reducir la enamina y luego utilizando ácido (−)-di-p-toluoil-L-tartárico para resolver racematos . El método de hidrogenación asimétrica implica la reducción de un intermedio de β-cetoamida .
Métodos de Producción Industrial: La producción industrial de fosfato de sitagliptina generalmente implica procesos de síntesis a gran escala desarrollados por Merck & Co. Estos procesos han evolucionado a través de tres generaciones, centrándose en optimizar el rendimiento, reducir los costos y simplificar las rutas sintéticas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El fosfato de sitagliptina experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: El borohidruro de sodio se utiliza con frecuencia como agente reductor.
Sustitución: Las reacciones de halogenación a menudo implican reactivos como cloro o bromo.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de reducción generalmente producen los alcoholes o aminas correspondientes .
Comparación Con Compuestos Similares
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison: Sitagliptin phosphate is unique among dipeptidyl peptidase-4 inhibitors due to its specific molecular structure, which includes a trifluorophenyl moiety and a trifluoromethylated triazole. This structure contributes to its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other similar compounds, sitagliptin phosphate has a favorable safety profile and is well-tolerated in various treatment regimens .
Propiedades
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYVLUXQXSJJN-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215789 | |
Record name | Sitagliptin phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654671-78-0 | |
Record name | Sitagliptin phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654671-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitagliptin phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitagliptin phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN PHOSPHATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.